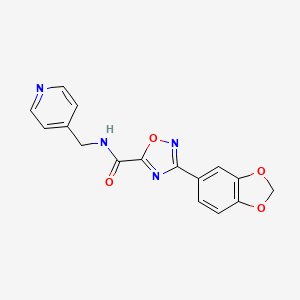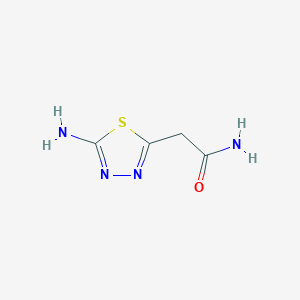
1-butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a prolinamide backbone substituted with a butyl group and a 2,4,6-trimethyl-3-nitrophenyl group, which imparts specific chemical properties and reactivity.
Preparation Methods
The synthesis of 1-butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: The addition of a butyl group to the nitrogen atom of the prolinamide backbone.
Amidation: The formation of the amide bond between the prolinamide backbone and the substituted aromatic ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide involves its interaction with specific molecular targets. The nitro group and aromatic ring play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Butyl-N-(2,4,6-trimethyl-3-nitrophenyl)prolinamide can be compared with other similar compounds, such as:
N-Phenylprolinamides: These compounds share a similar prolinamide backbone but differ in the substituents on the aromatic ring.
Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, which exhibit similar reactivity and applications.
Alkylated Amides: Compounds with alkyl groups attached to the amide nitrogen, which influence their chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-butyl-N-(2,4,6-trimethyl-3-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H27N3O3/c1-5-6-9-20-10-7-8-15(20)18(22)19-16-12(2)11-13(3)17(14(16)4)21(23)24/h11,15H,5-10H2,1-4H3,(H,19,22) |
InChI Key |
KFRNQIBSBJPMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C(=O)NC2=C(C(=C(C=C2C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064083.png)
methanone](/img/structure/B11064103.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)
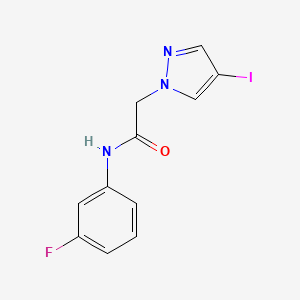
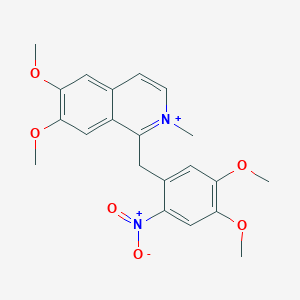
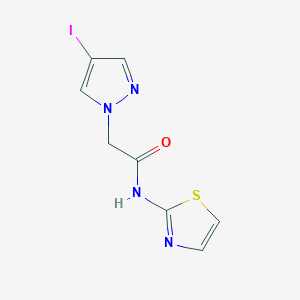
![2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)
![1-{[Dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11064164.png)
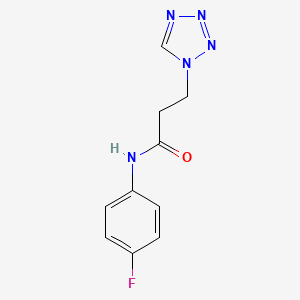
![3-acetyl-4-propyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064175.png)
